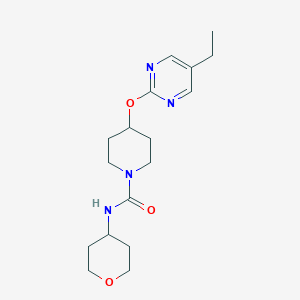
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide, also known as EPAC, is a novel small molecule drug that has shown promising results in various scientific research studies. EPAC is a potent and selective inhibitor of the exchange protein activated by cAMP (EPAC) signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration.
作用機序
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide works by inhibiting the this compound signaling pathway, which is activated by cAMP. The this compound signaling pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. By blocking the this compound signaling pathway, this compound can inhibit the growth and proliferation of cancer cells, improve cardiac function, and have neuroprotective effects in animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of cell death, improvement of cardiac function, and neuroprotection. This compound has also been shown to reduce inflammation and oxidative stress in animal models of cardiovascular diseases and neurological disorders.
実験室実験の利点と制限
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high yield and purity, which make it suitable for various scientific research studies. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide research, including the development of more potent and selective this compound inhibitors, the investigation of the role of this compound in other cellular processes, and the evaluation of this compound as a potential therapeutic target for various diseases. Additionally, the development of novel drug delivery systems for this compound could improve its solubility and reduce its toxicity, making it more suitable for clinical applications.
Conclusion:
This compound is a novel small molecule drug that has shown promising results in various scientific research studies. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. This compound works by inhibiting the this compound signaling pathway, which plays a crucial role in various cellular processes. This compound has several advantages for lab experiments, including its high yield and purity, but also has some limitations, including its limited solubility in water and potential toxicity at high concentrations. There are several future directions for this compound research, including the development of more potent and selective this compound inhibitors and the investigation of the role of this compound in other cellular processes.
合成法
The synthesis of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide involves a multi-step process that includes the reaction of 5-ethylpyrimidine-2-carboxylic acid with oxan-4-ylamine to obtain the intermediate compound. The intermediate compound is then reacted with piperidine-1-carboxylic acid to obtain the final product, this compound. The synthesis of this compound has been optimized to achieve high yield and purity, making it suitable for various scientific research studies.
科学的研究の応用
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the this compound signaling pathway. Additionally, this compound has been shown to improve cardiac function and reduce inflammation in animal models of cardiovascular diseases. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(5-ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-2-13-11-18-16(19-12-13)24-15-3-7-21(8-4-15)17(22)20-14-5-9-23-10-6-14/h11-12,14-15H,2-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTOYMRRXRBVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

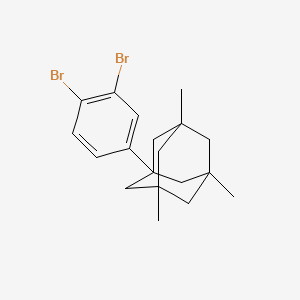

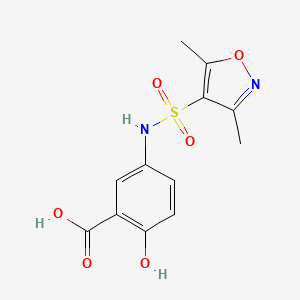

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2994661.png)
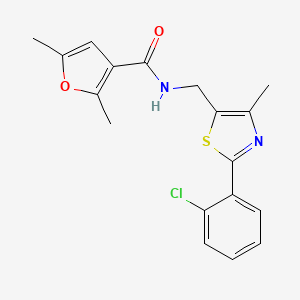
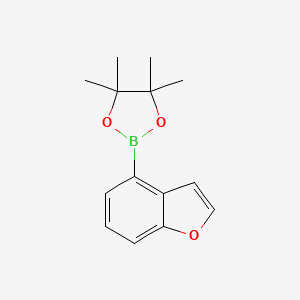
![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994666.png)

![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2994670.png)
![2-[(4-Methoxyphenyl)methylene]butanedioic acid](/img/structure/B2994672.png)
![5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2994673.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2994674.png)
![ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2994675.png)